6-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
Molecular Formula |
C9H9ClN4 |
|---|---|
Molecular Weight |
208.65 g/mol |
IUPAC Name |
6-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C9H9ClN4/c10-7-8(5-1-2-5)13-6-3-4-12-14(6)9(7)11/h3-5H,1-2,11H2 |
InChI Key |
MKHIVCLBKVTFIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=CC=NN3C(=C2Cl)N |
Origin of Product |
United States |
Preparation Methods
Chlorination at Position 6
Direct chlorination of the pyrazolo[1,5-a]pyrimidine core is achieved using POCl₃. For example, heating 5-cyclopropylpyrazolo[1,5-a]pyrimidin-7(4H)-one with excess POCl₃ (5 eq) at 110°C for 6 hours affords 6-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidin-7(4H)-one in 78% yield. Alternative chlorinating agents like SOCl₂ show lower efficiency (≤50% yield).
Amination at Position 7
Nucleophilic Aromatic Substitution
The 7-keto group is replaced with an amine via reaction with ammonium hydroxide in a sealed tube at 150°C for 24 hours. This step requires careful control of pH and temperature to avoid decomposition. Yields range from 60–70%, with purity >95% after recrystallization.
Reductive Amination
An alternative route involves reducing a nitro intermediate. For example, 6-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidin-7-nitro is hydrogenated over Pd/C (10% w/w) in ethanol at 50 psi H₂, yielding the amine in 82% yield. This method avoids harsh conditions but requires additional steps to introduce the nitro group.
Optimization and Challenges
Regioselectivity in Chlorination
Chlorination at position 6 competes with positional isomers. Using bulky solvents (e.g., tert-amyl alcohol) improves regioselectivity to 9:1 (6-Cl vs. 4-Cl).
Stability of Cyclopropyl Group
The cyclopropyl moiety is prone to ring-opening under strong acidic or basic conditions. Neutral pH and low temperatures (<50°C) during Suzuki coupling mitigate this issue.
Purification Techniques
Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are standard. HPLC analysis confirms >99% purity for pharmaceutical applications.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Cyclocondensation | 75 | 95 | One-pot synthesis |
| Suzuki coupling | 85 | 98 | High regioselectivity |
| Reductive amination | 82 | 99 | Mild conditions |
Scalability and Industrial Relevance
Kilogram-scale production employs continuous flow reactors for chlorination and amination steps, reducing reaction times by 40%. Environmental metrics include:
-
PMI (Process Mass Intensity) : 32 (vs. batch PMI of 58)
-
E-Factor : 18.2 (kg waste/kg product)
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Derivatives with different functional groups replacing the chlorine atom.
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with fewer double bonds or additional hydrogen atoms.
Scientific Research Applications
6-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antitumor agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: Its unique photophysical properties make it a candidate for use in organic electronics and photonic devices.
Biological Research: The compound is used as a tool to study various biological processes, including enzyme inhibition and signal transduction pathways.
Mechanism of Action
The mechanism of action of 6-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways that are crucial for cell growth and survival. This inhibition can result in the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Core Modifications: Pyrazolo vs. Triazolo Systems
- Triazolo[1,5-a]pyrimidines: Ametoctradin (5-ethyl-6-octyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine) is a fungicide with a triazolo core instead of pyrazolo. This modification alters electronic properties and binding interactions, leading to distinct applications (e.g., agricultural fungicide vs.
- Pyrazolo[1,5-a]pyrimidines : The target compound shares its core with anti-mycobacterial agents like 3-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)-5-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-amine (33), which inhibits Mycobacterium tuberculosis (MIC = 0.12 µM) .
Substituent Effects at Position 5
- Cyclopropyl Group : The cyclopropyl substituent in the target compound enhances steric bulk and metabolic stability compared to smaller groups (e.g., methyl or ethyl in and ). For example, 5-methyl analogs (e.g., 6-allyl-5-methyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine) show moderate activity against Wolbachia , while 5-(4-iodophenyl) derivatives (e.g., 126c) exhibit improved binding due to halogen interactions .
- Aryl/Heteroaryl Groups : Substitution with 4-fluorophenyl (e.g., compound 32 in ) enhances anti-mycobacterial potency, suggesting that electron-withdrawing groups at position 5 optimize target engagement .
Halogenation at Position 6
- Chlorine vs. Chlorine, being smaller, may offer a balance between lipophilicity and metabolic stability.
Amine Modifications at Position 7
- Pyridinylmethylamine : Analogs like N-(pyridin-2-ylmethyl) derivatives (e.g., compounds 32–35 in ) show enhanced solubility and bioavailability due to the basic pyridine moiety .
- Aryl Amines : Substitution with 4-(methylsulfonyl)phenyl (e.g., 5-Chloro-N-[4-(methylsulfonyl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine in ) introduces sulfonyl groups that improve target selectivity and pharmacokinetic profiles .
Physicochemical Data
*Estimated using fragment-based methods.
Biological Activity
6-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antitumor agent. This article delves into the synthesis, biological evaluation, mechanisms of action, and applications of this compound.
Synthesis
The synthesis of this compound typically involves cyclization reactions of specific precursors. A common method includes the reaction of 5-amino-3-cyclopropyl-1H-pyrazole-4-carbonitrile with 2,4-dichloropyrimidine in the presence of a base such as potassium carbonate, often using dimethylformamide as a solvent under elevated temperatures .
Antitumor Properties
Research indicates that this compound exhibits significant antitumor activity. It has been shown to inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival pathways. The compound's mechanism involves the disruption of signaling pathways crucial for cancer cell growth, leading to apoptosis .
Table 1: Antitumor Activity Against Various Cancer Cell Lines
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MGC-803 | 10 | Kinase inhibition |
| Bcap-37 | 15 | Apoptosis induction |
| PC3 | 20 | Cell cycle arrest |
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and receptors. It primarily acts on protein kinases, which play a vital role in signaling pathways that regulate cell division and survival. By inhibiting these kinases, the compound can induce apoptosis in cancer cells .
Case Studies
Several studies have demonstrated the efficacy of this compound in preclinical models:
- Study on MGC-803 Cells : Treatment with this compound led to a significant reduction in cell viability (31.7% apoptosis at 10 µM after 24 hours) .
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups, further validating its potential as an anticancer agent .
Applications
Beyond its antitumor properties, this compound has potential applications in:
- Medicinal Chemistry : As a scaffold for developing new drugs targeting various diseases.
- Material Science : Its unique structural properties may lend themselves to applications in organic electronics .
Q & A
Q. What are the optimal synthetic routes for 6-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine, and how can reaction conditions be adjusted to improve yield?
- Methodology : Pyrazolo[1,5-a]pyrimidine derivatives are typically synthesized via condensation reactions between aminopyrazoles and electrophilic intermediates. For 6-chloro-5-cyclopropyl variants, cyclopropane introduction may involve [2+1] cycloaddition or alkylation with cyclopropyl halides. Key optimizations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance intermediate solubility and reactivity .
- Catalysts : Lewis acids like ZnCl₂ or CuI can accelerate cyclopropane formation .
- Temperature control : Stepwise heating (e.g., 80–120°C) minimizes side reactions while ensuring complete cyclization .
Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures ≥95% purity.
Q. How can the structural integrity of this compound be confirmed using spectroscopic methods?
- Methodology : A multi-technique approach is recommended:
- ¹H/¹³C NMR : Confirm substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm; pyrimidine carbons at δ 150–160 ppm) and assess aromaticity .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the pyrazolo-pyrimidine scaffold .
- X-ray crystallography : Resolve ambiguities in cyclopropyl orientation or Cl⁻ positioning, if single crystals are obtainable .
Advanced Research Questions
Q. How does the cyclopropyl substituent influence the compound’s biological activity compared to other alkyl/aryl groups?
- Methodology : Structure-activity relationship (SAR) studies indicate that cyclopropyl groups enhance metabolic stability and target binding via steric and electronic effects. To evaluate this:
- Comparative assays : Test 6-chloro derivatives with methyl, ethyl, or phenyl groups against kinase targets (e.g., JAK2, EGFR) using in vitro inhibition assays .
- Computational docking : Compare binding energies of cyclopropyl vs. non-cyclopropyl analogs in target active sites (e.g., using AutoDock Vina) .
- Metabolic profiling : Assess hepatic microsomal stability to quantify resistance to oxidative degradation .
Q. What computational strategies predict target interactions for this compound in kinase inhibition studies?
- Methodology : Combine molecular dynamics (MD) and quantum mechanics/molecular mechanics (QM/MM) simulations:
- Docking studies : Use Schrödinger’s Glide or MOE to identify potential kinase targets (e.g., cyclopropane’s role in hydrophobic pocket interactions) .
- Free energy calculations : Apply MM-PBSA to estimate binding affinities, focusing on contributions from the chloro and cyclopropyl groups .
- Pharmacophore modeling : Map electrostatic and steric features to prioritize kinase families (e.g., tyrosine kinases) for experimental validation .
Q. How can contradictory biological activity data across studies be resolved?
- Methodology : Discrepancies often arise from assay conditions or impurity profiles. Address these by:
- Standardized protocols : Re-test the compound under uniform conditions (e.g., ATP concentration in kinase assays, cell line selection) .
- Purity verification : Use HPLC-MS to rule out contaminants (>99% purity threshold) .
- Orthogonal assays : Validate findings with alternate methods (e.g., SPR for binding kinetics vs. fluorescence-based activity assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
